molecular formula C26H23N3O5S2 B2576920 (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-20-5

(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2576920
CAS No.: 850909-20-5
M. Wt: 521.61
InChI Key: OYPAXTGNXMZWLX-CYYJNZCTSA-N
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Description

(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Structure and Properties

The compound features a dihydroisoquinoline moiety, which is known for its diverse biological activities, including anticancer properties. The presence of a sulfonyl group and a benzo[d]thiazole structure contributes to its potential as a pharmacologically active agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity due to their ability to induce apoptosis in cancer cells.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer).
  • Cytotoxicity Assays : Utilizing the MTT assay, it was found that the compound demonstrated low micromolar range cytotoxicity. For instance:
    • The IC50 values for HL-60 cells were reported to be below 0.3 µM, indicating potent cytotoxicity .
    • In MCF-7 cells, the compound showed slightly reduced activity compared to HL-60 cells.

The mechanism by which the compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound significantly increases apoptotic cell fractions in treated populations. Flow cytometry analysis revealed an increase in early and late apoptotic cells by up to 26.4% at higher concentrations .
  • Caspase Activation : The activation of caspases, particularly caspase-3, was observed, leading to the cleavage of PARP (Poly(ADP-ribose) polymerase), a marker of apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure can significantly affect biological activity:

  • Compounds with alkyl substituents at specific positions exhibited higher potency compared to those with aryl substituents.
  • The presence of an α,β-unsaturated carbonyl group is critical for the cytotoxic properties observed in related compounds .

Pharmacological Potential

Given its promising anticancer activity, further investigations are warranted to explore additional pharmacological potentials:

  • Antimicrobial Activity : Similar compounds have shown broad-spectrum antibiotic properties; thus, it is worth investigating if this compound exhibits any antimicrobial effects.
  • Enzyme Inhibition : Preliminary studies on related compounds indicate potential as enzyme inhibitors (e.g., α-glucosidase), which could be beneficial for metabolic disorders like diabetes .

Data Summary

Aspect Details
Compound Name This compound
Primary Activity Cytotoxic against cancer cell lines
IC50 Values < 0.3 µM for HL-60; lower for MCF-7
Mechanism Induction of apoptosis via caspase activation
Potential Applications Anticancer therapy; possible enzyme inhibition

Case Studies

  • A study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines and highlighted the importance of structural modifications in enhancing efficacy .
  • Another investigation into related thiazole derivatives indicated promising results as potential inhibitors of aldose reductase, suggesting a broader therapeutic application .

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-28-22-12-9-19(25(31)34-2)15-23(22)35-26(28)27-24(30)18-7-10-21(11-8-18)36(32,33)29-14-13-17-5-3-4-6-20(17)16-29/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAXTGNXMZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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